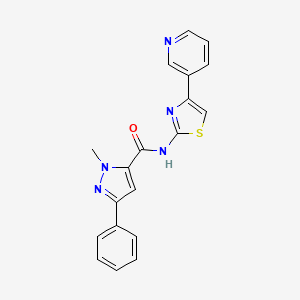![molecular formula C14H17N5O4 B10992361 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid](/img/structure/B10992361.png)
4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid is a compound that features a tetrazole ring, which is known for its bioisosteric properties. Tetrazoles are often used in medicinal chemistry due to their ability to mimic carboxylic acids, enhancing the bioavailability and lipophilicity of pharmacological agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid typically involves the reaction of 4-(2-methyl-2H-tetrazol-5-yl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with butanoic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as the use of solvents like methanol or acetonitrile, moderate temperatures, and catalysts to enhance yield and purity. The process may also include steps for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The phenoxy and butanoic acid moieties can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can result in modified phenoxy or butanoic acid derivatives .
Scientific Research Applications
4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can form non-covalent interactions, leading to modulation of biological pathways. This compound may inhibit or activate certain enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
- 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid
- 4-({2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid
Comparison: Compared to similar compounds, 4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid is unique due to its specific structural features, such as the presence of the butanoic acid moiety and the 2-methyl substitution on the tetrazole ring. These structural differences can influence its bioavailability, lipophilicity, and overall pharmacological profile .
Properties
Molecular Formula |
C14H17N5O4 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-[[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H17N5O4/c1-19-17-14(16-18-19)10-4-6-11(7-5-10)23-9-12(20)15-8-2-3-13(21)22/h4-7H,2-3,8-9H2,1H3,(H,15,20)(H,21,22) |
InChI Key |
CERUSCZHKLRDJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10992281.png)
![N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10992285.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992295.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10992311.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10992322.png)
![4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B10992326.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B10992340.png)
![N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992349.png)
![Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992350.png)
![N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B10992354.png)
![N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10992358.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B10992364.png)
![1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10992365.png)
